molecular formula C28H31BrN2O2 B195091 Darifenacin hydrobromide CAS No. 133099-07-7

Darifenacin hydrobromide

Cat. No. B195091
M. Wt: 507.5 g/mol
InChI Key: UQAVIASOPREUIT-VQIWEWKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

During the large-scale synthesis of darifenacin hydrobromide, four potent impurities were observed: darifenacin acid, darifenacin desnitrile, darifenacin vinyl phenol, and darifenacin ether . The synthesis and characterization of these four impurities have been described .


Molecular Structure Analysis

Darifenacin hydrobromide has a molecular formula of C28H31BrN2O2 and a molecular weight of 507.5 g/mol . The pyrrolidine ring in its structure adopts an envelope conformation . The two phenyl rings make a dihedral angle of 72.5° .


Chemical Reactions Analysis

Forced degradation studies confirmed that the drug substance was stable under acidic, alkaline, aqueous hydrolysis, thermal, and photolytic conditions and susceptible only to oxidative degradation . Impurities were identified using liquid chromatography coupled with ion trap mass spectrometry .


Physical And Chemical Properties Analysis

Darifenacin hydrobromide has a molecular formula of C28H31BrN2O2 and a molecular weight of 507.5 g/mol . The pyrrolidine ring in its structure adopts an envelope conformation . The two phenyl rings make a dihedral angle of 72.5° .

Scientific Research Applications

  • Pharmacokinetics and Metabolism : Darifenacin has a short terminal elimination half-life, with prolonged-release formulations exhibiting increased half-lives. It has a moderate-to-high hepatic extraction ratio and is highly protein bound, undergoing extensive hepatic metabolism. The drug's pharmacokinetics are not significantly affected by food (Skerjanec, 2006).

  • Nanostructured Lipid Carrier for Enhanced Bioavailability : Research has explored the formulation of darifenacin hydrobromide using nanostructured lipid carriers to improve its bioavailability, which is traditionally low due to extensive first-pass metabolism. This approach showed potential for enhancing the drug's bioavailability compared to conventional dosage forms (Allah & Hussein, 2018).

  • Manufacturing Process Development : An efficient manufacturing process for darifenacin hydrobromide has been developed, demonstrating its commercial production feasibility (Pramanik et al., 2012).

  • Transdermal Gel Formulation : A study investigated the development of a microemulsion-based transdermal gel for darifenacin hydrobromide. The gel showed sustained drug release and increased bioavailability, suggesting an alternative route of drug delivery (Patel et al., 2023).

  • Mass Spectrometry for Plasma Estimation : A method using high-performance liquid chromatography and tandem mass spectrometry was developed to quantify darifenacin in human plasma, indicating its utility in clinical studies and therapeutic monitoring (Shah, Shivan & Puthli, 2013).

  • Buccal Film Formulation : Fast dissolving buccal films of darifenacin hydrobromide were formulated, potentially enhancing patient compliance due to improved disintegration and dissolution rates (Abbas, Rajab & Hussein, 2019).

  • Synthesis Methods : Various methods have been developed for synthesizing darifenacin hydrobromide, contributing to the understanding of its chemical properties and potential for large-scale production (Zhe-dong, 2007; Zicheng, 2010).

  • Potential in Cancer Therapy : Darifenacin's role in blocking cholinergic signaling via muscarinic acetylcholine receptor 3 suggests its potential use in colorectal cancer treatment. It has shown efficacy in inhibiting tumor growth in vitro and in vivo, indicating a promising avenue for repurposing this drug in oncology (Hering et al., 2021).

Safety And Hazards

Darifenacin hydrobromide should not be used in people with urinary retention . Adverse drug effects such as dry mouth, constipation, and abnormal vision may be mediated through effects on M3 receptors in these organs . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves .

Future Directions

The recommended starting dose of darifenacin extended-release tablets is 7.5 mg once daily . Based upon individual response, the dose may be increased to 15 mg once daily, as early as two weeks after starting therapy .

properties

IUPAC Name

2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H/t25-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAVIASOPREUIT-VQIWEWKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046780
Record name Darifenacin hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Darifenacin hydrobromide

CAS RN

133099-07-7
Record name Darifenacin hydrobromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133099-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Darifenacin hydrobromide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133099077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Darifenacin hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyrrolidineacetamide, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-, hydrobromide (1:1), (3S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DARIFENACIN HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR02EYQ8GV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Darifenacin hydrobromide
Reactant of Route 2
Reactant of Route 2
Darifenacin hydrobromide
Reactant of Route 3
Reactant of Route 3
Darifenacin hydrobromide
Reactant of Route 4
Reactant of Route 4
Darifenacin hydrobromide
Reactant of Route 5
Darifenacin hydrobromide
Reactant of Route 6
Darifenacin hydrobromide

Citations

For This Compound
379
Citations
S Selvanayagam, B Sridhar… - … Section E: Structure …, 2009 - scripts.iucr.org
In the title compound {systematic name: (S)-3-[(aminocarbonyl)diphenylmethyl]-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidinium bromide}, C28H31N2O2+·Br−, the pyrrolidine rings …
Number of citations: 2 scripts.iucr.org
MV Murthy, C Krishnaiah, K Srinivas, KS Rao… - … of Pharmaceutical and …, 2013 - Elsevier
A selective stability-indicating ultra-performance liquid chromatographic (UPLC) method was developed for the quantitative determination of darifenacin hydrobromide (DFN) and its …
Number of citations: 51 www.sciencedirect.com
N SreeHarsha, A Shariff, YA Shendkar… - Indian J. Pharm. Educ …, 2019 - ijper.org
Background: The formulation and development of new chemical entities has the major challenge of low solubility. A fraction of newly manufactured drugs (40%) have poor hydrophilicity. …
Number of citations: 7 www.ijper.org
D Sridharan, UA Thenmozhi, LP Kumar… - Asian Journal of …, 2011 - indianjournals.com
… , it reveals that, Darifenacin hydrobromide is not official in any of … the Assay of Darifenacin hydrobromide in pharmaceutical dosage … of Darifenacin hydrobromide in tablet dosage form. …
Number of citations: 16 www.indianjournals.com
NA Rajab, AA Hussein - Iraqi Journal of Pharmaceutical Sciences (P-ISSN …, 2019 - iasj.net
… Darifenacin hydrobromide (DH) is the more recent uroselective M3 receptor antagonist for treating uncomplicated OAB. Fast dissolving buccal films are the most innovative oral solid …
Number of citations: 7 www.iasj.net
M Nazeerunnisa, L Garikapati… - American Journal of …, 2014 - scirp.org
… reversed phase high performance liquid chromatographic method (RP-HPLC) was developed for determination of process related impurities and assay of darifenacin hydrobromide (…
Number of citations: 5 www.scirp.org
K Latha, P Lalitha… - Journal of Chemical and …, 2017 - researchgate.net
… The main objective of this study was to formulate and evaluate darifenacin hydrobromide loaded nano-liposomes for prolonged drug release. Drug and excipient compatibility study was …
Number of citations: 3 www.researchgate.net
M Hefnawy, M Mohammed, M Abounassif… - Lat. Am. J …, 2016 - researchgate.net
… Darifenacin hydrobromide which is chemically (S)-3-[(aminocar-bonyl)diphenylmethyl]-1-[2(2,3-di-hy-dro-benzofuran-5-yl)ethyl]pyrrolidinium bromide (Fig. 1), it is used to treat …
Number of citations: 2 www.researchgate.net
A Hussein - Iraqi Journal of Pharmaceutical Sciences (P …, 2018 - bijps.uobaghdad.edu.iq
… darifenacin hydrobromide loaded NLCs to improve the bioavailability of darifenacin hydrobromide … the selection of the best darifenacin hydrobromide loaded NLC which subjected to …
Number of citations: 5 www.bijps.uobaghdad.edu.iq
M Vasantha, V Lakshmanarao, SY Rao, SA Devi… - 2013 - nopr.niscpr.res.in
… the mass of darifenacin hydrobromide. The … darifenacin hydrobromide. The 1H and 13C NMR spectrum patterns and chemical shift values are similar to that of darifenacin hydrobromide. …
Number of citations: 1 nopr.niscpr.res.in

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.